![molecular formula C14H12O3 B15163207 Cyclopenta[c]pyran-1,6-dione, 3,4,4a,5-tetrahydro-7-phenyl- CAS No. 143121-34-0](/img/structure/B15163207.png)
Cyclopenta[c]pyran-1,6-dione, 3,4,4a,5-tetrahydro-7-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta[c]pyran-1,6-dione, 3,4,4a,5-tetrahydro-7-phenyl- is a complex organic compound characterized by a fused ring structure that includes both cyclopentane and pyran rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta[c]pyran-1,6-dione, 3,4,4a,5-tetrahydro-7-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as phenyl-substituted cyclopentanone and suitable pyran derivatives can be subjected to cyclization reactions using catalysts like Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopenta[c]pyran-1,6-dione, 3,4,4a,5-tetrahydro-7-phenyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using halogens like chlorine or bromine, followed by nucleophilic substitution with reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketone derivatives, while reduction can produce more saturated cyclopentane-pyran compounds.
Aplicaciones Científicas De Investigación
Cyclopenta[c]pyran-1,6-dione, 3,4,4a,5-tetrahydro-7-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism by which Cyclopenta[c]pyran-1,6-dione, 3,4,4a,5-tetrahydro-7-phenyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopenta[c]pyran-1,3-dione, 4,4a,5,6-tetrahydro-4,7-dimethyl-: Another compound with a similar fused ring structure but different substituents.
(4aR,7S,7aS)-4,7-Dimethyl-5,6,7,7a-tetrahydrocyclopenta[c]pyran-1(4aH)-one: Shares a similar core structure but with different functional groups.
Uniqueness
Cyclopenta[c]pyran-1,6-dione, 3,4,4a,5-tetrahydro-7-phenyl- is unique due to its specific phenyl substitution, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
143121-34-0 |
|---|---|
Fórmula molecular |
C14H12O3 |
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
7-phenyl-3,4,4a,5-tetrahydrocyclopenta[c]pyran-1,6-dione |
InChI |
InChI=1S/C14H12O3/c15-11-8-10-6-7-17-14(16)13(10)12(11)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Clave InChI |
FYZSIIUNGDKBID-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)C2=C(C(=O)CC21)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


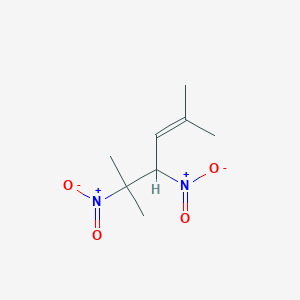
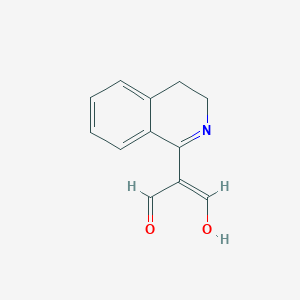
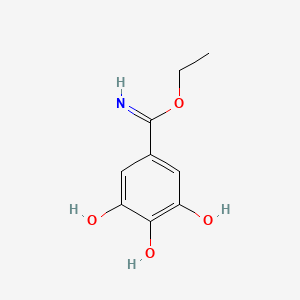
![N,N'-(Butane-1,4-diyl)bis[N-(3-hydroxypropyl)octadecanamide]](/img/structure/B15163138.png)


![7,9-Dioxa-8lambda~6~-thiaspiro[4.5]decane-8,8-dione](/img/structure/B15163159.png)
![(Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one](/img/structure/B15163166.png)
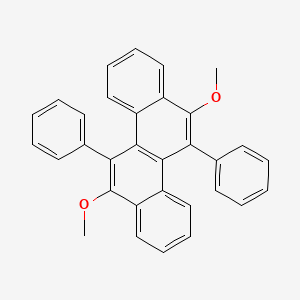
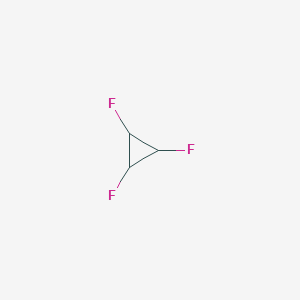
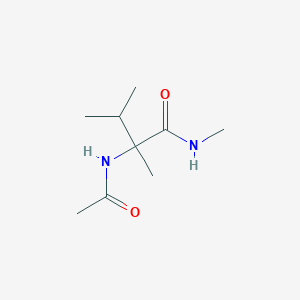

![2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate](/img/structure/B15163191.png)
![2'-Fluoro-4'-propoxy[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15163199.png)
